1-Phenanthren-3-ylethanol
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Overview
Description
1-Phenanthren-3-ylethanol is an organic compound with the molecular formula C16H14O. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a hydroxyl group attached to the third carbon of the phenanthrene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenanthren-3-ylethanol can be synthesized through several methods. One common approach involves the reduction of 1-phenanthren-3-yl ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of phenanthrene derivatives. This process uses metal catalysts such as palladium or platinum supported on carbon, under high pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Phenanthren-3-ylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration.
Major Products
Oxidation: 1-Phenanthren-3-yl ketone or aldehyde.
Reduction: Phenanthrene derivatives.
Substitution: Nitro, sulfo, or halo-phenanthrene derivatives.
Scientific Research Applications
1-Phenanthren-3-ylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Phenanthren-3-ylethanol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring system can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
1-Phenylethanol: A simpler aromatic alcohol with similar chemical properties but a less complex structure.
2-Phenanthren-3-ylethanol: Another phenanthrene derivative with the hydroxyl group attached to a different position on the ring system.
1-Naphthalen-2-ylethanol: A naphthalene derivative with similar reactivity but different structural features.
Uniqueness
1-Phenanthren-3-ylethanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
7494-58-8 |
---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-phenanthren-3-ylethanol |
InChI |
InChI=1S/C16H14O/c1-11(17)14-9-8-13-7-6-12-4-2-3-5-15(12)16(13)10-14/h2-11,17H,1H3 |
InChI Key |
ZRWXPMQVCVDLPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=CC3=CC=CC=C32)C=C1)O |
Origin of Product |
United States |
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